methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
Description
This compound is a pyrrolidone derivative featuring a 7-methoxybenzofuran-2-carbonyl group, a dimethylaminoethyl side chain, and a methyl benzoate substituent. The 7-methoxybenzofuran moiety may enhance lipophilicity and π-π stacking interactions, while the dimethylaminoethyl group could improve aqueous solubility and bioavailability . The ester group at the 4-position of the benzoate likely influences metabolic stability. While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with related structures (e.g., substituted pyrrolidones and benzofuran derivatives) have been explored in medicinal chemistry for anti-inflammatory, anticancer, or kinase-inhibitory activities .
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 4-[1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H26N2O7/c1-27(2)12-13-28-21(15-8-10-16(11-9-15)26(32)34-4)20(23(30)25(28)31)22(29)19-14-17-6-5-7-18(33-3)24(17)35-19/h5-11,14,21,30H,12-13H2,1-4H3 |
InChI Key |
PVNWDVVPKLTOPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multiple steps, including the formation of the benzofuran and pyrrole rings, followed by their coupling and esterification. Common reagents used in these reactions include dimethylamine, methoxybenzofuran, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several synthesized analogs, enabling comparisons of substituent effects on physicochemical properties and synthetic yields. Below is a detailed analysis:
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations:
Substituent Effects on Yield :
- Electron-deficient aryl groups (e.g., 23 with a trifluoromethoxy substituent) yield higher synthetic efficiency (32%) compared to electron-rich groups (e.g., 18 with an ethylphenyl group, 5% yield). This suggests electron-withdrawing groups may stabilize intermediates or reduce side reactions .
- The target compound’s 7-methoxybenzofuran group, a moderately electron-rich system, might require optimized conditions to improve yield.
Impact of Side Chains: Hydrophilic side chains (e.g., 2-hydroxypropyl in 18 and 23) correlate with higher melting points (>240°C), indicating strong intermolecular hydrogen bonding. The target compound’s dimethylaminoethyl chain may reduce melting point due to increased conformational flexibility .
Ester Groups :
- Methyl benzoate (target compound) vs. ethyl benzoate () may alter metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters in vivo .
Research Findings and Implications
- Synthetic Challenges : Low yields in analogs like 18 (5%) highlight the need for optimized conditions (e.g., temperature, catalysts) for the target compound’s synthesis.
- Pharmacokinetic Predictions: The dimethylaminoethyl group in the target compound may enhance solubility but could also increase susceptibility to oxidative metabolism compared to hydroxyalkyl chains in 18 and 23 .
- SAR Trends : The 7-methoxybenzofuran moiety’s bulkiness may sterically hinder interactions compared to smaller aroyl groups (e.g., 4-methylbenzoyl), necessitating docking studies to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
